molecular formula C8H18N2 B1422845 1-Methyl-2-(propan-2-yl)piperazine CAS No. 1266872-90-5

1-Methyl-2-(propan-2-yl)piperazine

Cat. No. B1422845
M. Wt: 142.24 g/mol
InChI Key: ZLIRFYITEGBFOY-UHFFFAOYSA-N
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Description

“1-Methyl-2-(propan-2-yl)piperazine” is a chemical compound that falls under the category of piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-(propan-2-yl)piperazine” can be represented by the formula C8H18N2 . The InChI code for this compound is 1S/C8H18N2.ClH/c1-7(2)8-6-9-4-5-10(8)3;/h7-9H,4-6H2,1-3H3;1H/t8-;/m1./s1 .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Medicinal chemists may find this information valuable for designing and developing cost-effective anti-mycobacterial agents, considering the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

Piperazine in Drug Design

Piperazine, a versatile moiety, is part of numerous marketed drugs with diverse pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, highlighting its critical role in the rational design of drugs (Rathi et al., 2016).

Piperazine Derivatives in Therapeutic Applications

Piperazine and its analogues are foundational in a variety of pharmacological applications. Recent research has focused on exploring different activities of the piperazine ring, leading to its successful emergence as a pharmacophore. This flexibility of piperazine derivatives is crucial in drug discovery, offering a broad potential for designing drug-like elements for various diseases (Verma & Kumar, 2017).

Cytoprotection with Piperazine Derivatives

Trimetazidine, a derivative of piperazine, demonstrates a cytoprotective action without significantly impacting hemodynamics or myocardial oxygen consumption. This aspect has spurred considerable research into understanding the mechanisms of its action, suggesting multiple pathways contributing to its cytoprotective effect (Cargnoni et al., 1999).

Future Directions

The future directions in the research and development of “1-Methyl-2-(propan-2-yl)piperazine” and its derivatives could involve the exploration of their pharmacological properties and the development of new synthesis methods . This could lead to the discovery of new drugs and therapeutic agents.

properties

IUPAC Name

1-methyl-2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-9-4-5-10(8)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIRFYITEGBFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(propan-2-yl)piperazine

CAS RN

1266872-90-5
Record name 1-methyl-2-(propan-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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